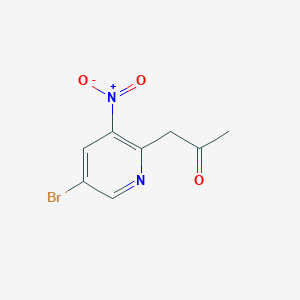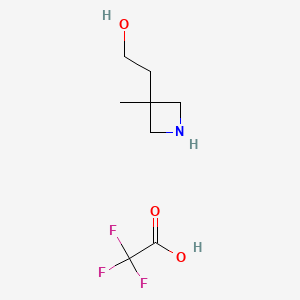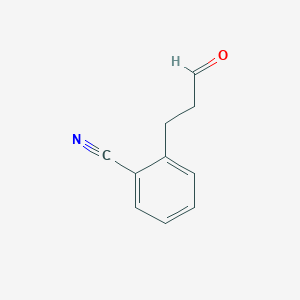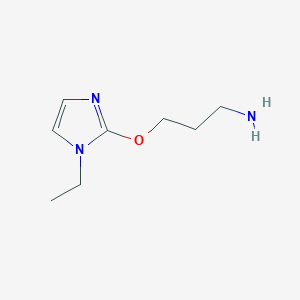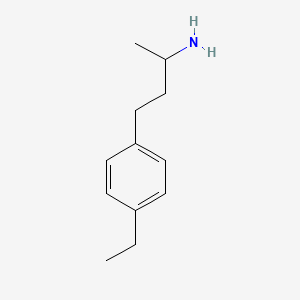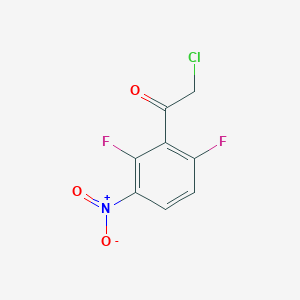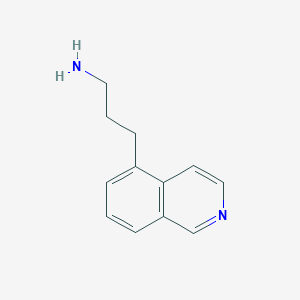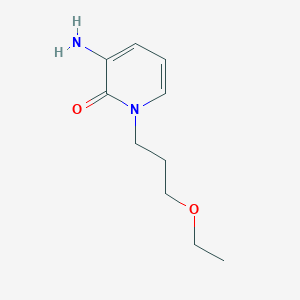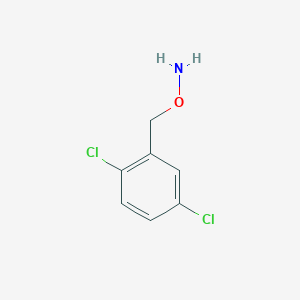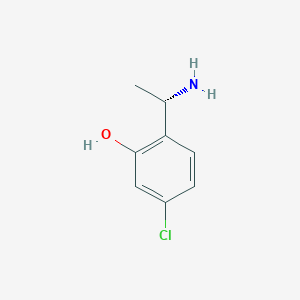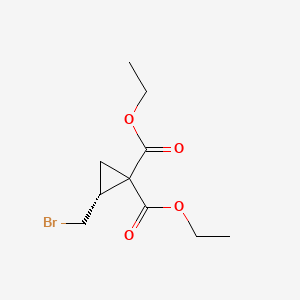
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is an organic compound with a unique cyclopropane ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular formula is C11H17BrO4, and it is characterized by the presence of a bromomethyl group attached to the cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, where the cyclopropane ring is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the cyclopropane ring with ethyl alcohol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester groups can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted cyclopropane derivatives, carboxylic acids, and alcohols.
Aplicaciones Científicas De Investigación
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1-diethyl cyclopropane-1,1-dicarboxylate: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
1,1-dimethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Uniqueness
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of both the bromomethyl group and the diethyl ester groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H15BrO4 |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H15BrO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
HSBWSMSYVIEDQU-ZETCQYMHSA-N |
SMILES isomérico |
CCOC(=O)C1(C[C@H]1CBr)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1(CC1CBr)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
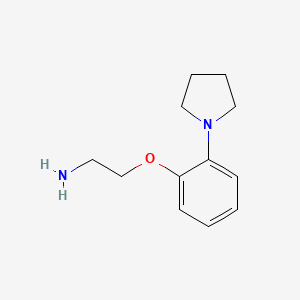
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
